molecular formula C11H14O B6196809 (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 91969-54-9

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B6196809
CAS No.: 91969-54-9
M. Wt: 162.2
InChI Key:
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Description

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol: is an organic compound with the chemical formula C11H14O. It belongs to the class of compounds known as indanes, which are bicyclic structures consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a methyl group at the 7th position and a hydroxymethyl group at the 4th position of the indane structure. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 7-methylindanone and methylmagnesium bromide. The reaction proceeds as follows:

      Step 1: Formation of the Grignard reagent by reacting 7-methylindanone with methylmagnesium bromide in anhydrous ether.

      Step 2: The Grignard reagent is then reacted with formaldehyde to yield this compound.

      Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.

  • Reduction of Ketones: : Another synthetic route involves the reduction of 7-methylindanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is straightforward and involves the following steps:

      Step 1: Dissolve 7-methylindanone in a suitable solvent (e.g., ethanol or tetrahydrofuran).

      Step 2: Add the reducing agent (NaBH4 or LiAlH4) slowly to the solution while maintaining a low temperature.

      Step 3: After the reaction is complete, the product is isolated by standard workup procedures, including filtration and solvent evaporation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

      Example: Oxidation with PCC in dichloromethane yields 7-methylindanone.

  • Reduction: : The compound can be further reduced to form more saturated derivatives. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds in the indane ring.

      Example: Hydrogenation with Pd/C in ethanol under hydrogen gas results in the formation of 7-methylindan.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

      Example: Reaction with thionyl chloride (SOCl2) converts the hydroxyl group to a chloride, forming (7-methyl-2,3-dihydro-1H-inden-4-yl)methyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), tosyl chloride (TsCl).

Major Products

    Oxidation: 7-methylindanone.

    Reduction: 7-methylindan.

    Substitution: (7-methyl-2,3-dihydro-1H-inden-4-yl)methyl chloride.

Scientific Research Applications

Chemistry

In organic chemistry, (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

Industrially, the compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its structural features contribute to the desired olfactory and sensory properties of these products.

Mechanism of Action

The mechanism by which (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indan-1-ol: Similar structure but lacks the methyl group at the 7th position.

    2,3-Dihydro-1H-inden-4-yl)methanol: Similar structure but lacks the methyl group at the 7th position.

    (7-methyl-2,3-dihydro-1H-inden-4-yl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

Uniqueness

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the indane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

91969-54-9

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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